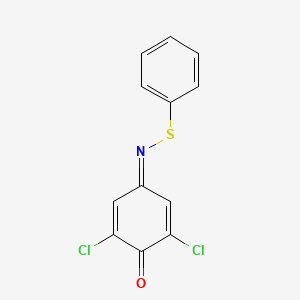
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide is a compound that features the adamantane structure, a diamondoid hydrocarbon known for its stability and rigidity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with adamantane-1-carbonyl chloride. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions . The reaction proceeds as follows:
Preparation of Adamantane-1-carbohydrazide: Adamantane-1-carboxylic acid is first converted to its methyl ester, which is then reacted with hydrazine hydrate to yield adamantane-1-carbohydrazide.
Formation of this compound: Adamantane-1-carbohydrazide is then reacted with adamantane-1-carbonyl chloride in ethanol under reflux conditions to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiviral, antibacterial, and anticancer properties.
Materials Science: The compound’s rigid structure makes it useful in the development of novel materials with enhanced mechanical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the hydrazide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide
- 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide
Uniqueness
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide is unique due to its dual adamantane structure, which provides enhanced stability and rigidity compared to other adamantane derivatives. This makes it particularly valuable in applications requiring robust molecular frameworks .
Propiedades
Fórmula molecular |
C22H32N2O2 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
N-(adamantane-1-carbonyl)adamantane-1-carbohydrazide |
InChI |
InChI=1S/C22H32N2O2/c23-24(19(25)21-7-13-1-14(8-21)3-15(2-13)9-21)20(26)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12,23H2 |
Clave InChI |
RUBISYMVWQJLAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)N(C(=O)C45CC6CC(C4)CC(C6)C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15110835.png)
![N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110838.png)
![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15110842.png)
![methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B15110847.png)

![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110868.png)
![10-(3,4-Dimethylphenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15110870.png)

![4-[(2,5-Dimethylphenyl)sulfanyl]aniline](/img/structure/B15110888.png)
![(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide](/img/structure/B15110894.png)



